N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide is a compound with a complex structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide typically involves the reaction of N,N-dimethylacetoacetamide with 1-amino-2-propanol . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability . In anticancer research, it may target specific receptors or enzymes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
N-(2-((2-Hydroxypropyl)amino)-2-oxoethyl)-2-methyl-2-propenamide can be compared with similar compounds such as:
(Z)-3-((2-Hydroxypropyl)amino)-N,N-dimethylbut-2-enamide: This compound has a similar structure but differs in its functional groups and reactivity.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a catalyst and complexing agent, this compound has different applications and properties.
Properties
CAS No. |
153986-34-6 |
---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
N-[2-(2-hydroxypropylamino)-2-oxoethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)9(14)11-5-8(13)10-4-7(3)12/h7,12H,1,4-5H2,2-3H3,(H,10,13)(H,11,14) |
InChI Key |
VZKBEZDJWDUUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CNC(=O)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.